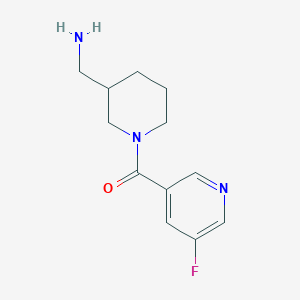

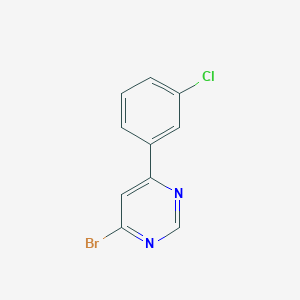

![molecular formula C9H19NO3 B1475598 1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 1597783-64-6](/img/structure/B1475598.png)

1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol

Overview

Description

1-(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol (DMEAMC) is an organic compound that has been used in many scientific research studies. It is a cyclic ether compound, meaning it consists of one or more rings of atoms, which are connected by single or multiple bonds. DMEAMC has been used in a variety of applications, such as in synthesizing new compounds, as a reagent in organic chemistry, and as a substrate in enzymatic reactions. In addition, DMEAMC has been found to have a number of biochemical and physiological effects on the human body.

Scientific Research Applications

Synthesis of β-Dipeptides and γ-Dipeptides

- The synthesis of enantiomeric β-amino acids and their subsequent condensation to form bis(cyclobutane) β-dipeptides was achieved, introducing cyclobutane residues as structural elements in peptide chains. These β-dipeptides are the first of their kind, featuring two directly linked cyclobutane residues, indicating the potential of cyclobutane derivatives in creating novel peptide structures (Izquierdo et al., 2002).

- Similar synthetic approaches were applied to create diastereomeric bis(cyclobutane) γ-dipeptides and mixed γ-oligomers, expanding the chemical diversity of γ-peptides and illustrating the versatility of cyclobutane derivatives in peptide engineering (Aguilera et al., 2008).

Enhancing Molecular Rigidity and Defining Conformations

- The synthesis of various 2-aminocyclobutane-1-carboxylic acid derivatives demonstrated the ability of cyclobutane rings to promote structural rigidity. These compounds exhibit strong intramolecular hydrogen bonds, leading to cis-fused octane structural units, which contribute to the high rigidity and defined conformation of the molecules both in solution and in the solid state (Izquierdo et al., 2005).

Stereoconvergent Transformations

- Research into the stereoconvergent transformation of certain cyclobutane derivatives has led to the synthesis of complex molecular structures like tetrahydrodibenzofuran-4-ols. These findings reveal the potential of cyclobutane derivatives in facilitating complex chemical transformations and synthesizing biologically relevant molecules (Yamashita et al., 2005).

Development of Antimicrobial Agents

- The synthesis and structural analysis of certain cyclobutane derivatives have highlighted their antimicrobial properties. This suggests the potential of these compounds in the development of new antimicrobial agents, which is crucial in addressing the challenge of antibiotic resistance (Sarı et al., 2002).

Catalysis and Medicinal Chemistry

- Cyclobutane derivatives have been used as synthons in the synthesis of inhibitors for hydrolase enzymes, including serine proteases and metalloproteases, demonstrating their potential in medicinal chemistry and drug development (Mohammad et al., 2020).

- The hydroamination of strained cyclobutene and cyclopropene derivatives has been achieved with high diastereo- and enantioselectivity, showcasing the potential of cyclobutane derivatives in stereoselective synthesis and catalysis (Feng et al., 2019).

Mechanism of Action

- Imidazoquinoxalines, a class of molecules structurally similar to our compound, have been studied for their biological activity. They exhibit antiallergenic, antitumor, and anticonvulsant properties .

- Imidazoquinoxalines also act as antagonists of adenosine and benzodiazepine receptors A1 and inhibitors of various kinases and phosphodiesterases .

Target of Action

properties

IUPAC Name |

1-[(2,2-dimethoxyethylamino)methyl]cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-12-8(13-2)6-10-7-9(11)4-3-5-9/h8,10-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIHFMBFLMJSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1(CCC1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1475516.png)

![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)

![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475535.png)

amine](/img/structure/B1475536.png)

![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)